[3-(Diethylamino)propyl](ethyl)amine
Overview
Description
3-(Diethylamino)propylamine: is an organic compound that belongs to the class of tertiary amines. It has garnered significant attention due to its unique chemical and biological properties. The compound is known for its versatility in various chemical reactions and its applications in different scientific fields.
Mechanism of Action
Target of Action
It is known to be used in the synthesis of various compounds, suggesting that its targets could vary depending on the specific compound it is part of .
Mode of Action
3-(Diethylamino)propylamine is a water-soluble compound that is typically employed in the pH range of 4.0-6.0 . It is generally used as a carboxyl activating agent for the coupling of primary amines to yield amide bonds . The carbonyl of the acid attacks the carbodiimide of EDC, and there is a subsequent proton transfer. The primary amine then attacks the carbonyl carbon of the acid which forms a tetrahedral intermediate before collapsing and discharging the urea byproduct .
Pharmacokinetics
Given its chemical structure and properties, it can be inferred that its bioavailability would be influenced by factors such as its water solubility and ph stability .
Result of Action
The molecular and cellular effects of 3-(Diethylamino)propylamine’s action would depend on the specific context in which it is used. As a carboxyl activating agent, it facilitates the formation of amide bonds, which are crucial in various biological contexts, including peptide synthesis and protein crosslinking .
Action Environment
The action, efficacy, and stability of 3-(Diethylamino)propylamine can be influenced by various environmental factors. For instance, its activity is typically employed in the pH range of 4.0-6.0 . Additionally, its water solubility suggests that it may be more active and stable in aqueous environments .
Biochemical Analysis
Biochemical Properties
They can act as bases, accepting protons and forming ammonium ions . They can also form amides through reactions with carboxylic acids .
Cellular Effects
The specific cellular effects of 3-(Diethylamino)propylamine are not well-documented. Amines can influence cellular function in several ways. For instance, they can affect cell signaling pathways and gene expression .
Molecular Mechanism
It is known that amines can form amide bonds with carboxylic acids, a process that involves the formation of an activated ester leaving group .
Temporal Effects in Laboratory Settings
It is known that amines can undergo various reactions over time, including oxidation and reduction .
Dosage Effects in Animal Models
It is known that the effects of amines can vary with dosage, with potential toxic or adverse effects at high doses .
Metabolic Pathways
Amines can be involved in a variety of metabolic pathways, including those involving enzymes and cofactors .
Transport and Distribution
Amines can interact with various transporters and binding proteins, and can be localized or accumulated in specific areas within cells .
Subcellular Localization
Amines can be directed to specific compartments or organelles within cells, potentially through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Diethylamino)propylamine typically involves the reaction of diethylamine with 3-chloropropylamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of 3-(Diethylamino)propylamine is often scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain the desired temperature and pressure, ensuring efficient conversion of reactants to the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(Diethylamino)propylamine can undergo oxidation reactions to form corresponding amine oxides. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: It readily participates in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Various substituted amines depending on the reactants used.
Scientific Research Applications
Chemistry: In chemistry, 3-(Diethylamino)propylamine is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various pharmaceuticals and agrochemicals.
Biology: The compound is utilized in biological research for the modification of biomolecules. It is often employed in the synthesis of bioconjugates and as a reagent in peptide synthesis.
Medicine: In the medical field, 3-(Diethylamino)propylamine is explored for its potential therapeutic applications. It is investigated for its role in drug delivery systems and as a component in the formulation of certain medications.
Industry: Industrially, the compound is used in the production of surfactants, corrosion inhibitors, and as an intermediate in the manufacture of dyes and pigments.
Comparison with Similar Compounds
- N,N-Diethylpropylamine
- N,N-Dimethylpropylamine
- N,N-Diethylbutylamine
Comparison: Compared to its similar compounds, 3-(Diethylamino)propylamine exhibits unique reactivity due to the presence of both diethylamino and propyl groups. This dual functionality allows it to participate in a wider range of chemical reactions, making it a valuable compound in various applications. Its structural features also contribute to its distinct physical and chemical properties, setting it apart from other tertiary amines.
Properties
IUPAC Name |
N,N',N'-triethylpropane-1,3-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22N2/c1-4-10-8-7-9-11(5-2)6-3/h10H,4-9H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIESSHWVDLDLJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCCN(CC)CC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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